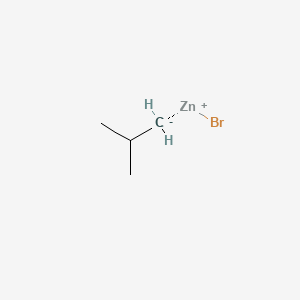

Zinc, bromo(2-methylpropyl)-

描述

"Zinc, bromo(2-methylpropyl)-" is an organozinc compound featuring a bromo ligand and a 2-methylpropyl (isobutyl) group. While direct structural data for this compound are sparse in the provided evidence, its reactivity can be inferred from related zinc-mediated reactions. For instance, zinc has been employed in reductive dehalogenation or deazidation of α-halo or α-azido carbonyl compounds under acidic conditions (e.g., cold HCl or acetic acid) . These reactions often proceed with higher efficiency at temperatures below 20°C, suggesting that thermal stability may influence the compound’s synthetic utility .

属性

分子式 |

C4H9BrZn |

|---|---|

分子量 |

202.4 g/mol |

IUPAC 名称 |

bromozinc(1+);2-methanidylpropane |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI 键 |

DSDCDMKASWVZHI-UHFFFAOYSA-M |

规范 SMILES |

CC(C)[CH2-].[Zn+]Br |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

Zinc complexes have been widely studied for their potential therapeutic effects. Recent studies indicate that zinc compounds can exhibit cytotoxicity against cancer cells while maintaining low toxicity to normal cells. For instance, a zinc complex with a bipyridine ligand demonstrated selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 4.6 µM, suggesting its potential as an anti-cancer agent . Furthermore, the ability of zinc compounds to induce apoptosis in cancer cells through the regulation of apoptosis-related genes has been documented, highlighting their therapeutic promise .

Case Study: Cytotoxicity and Mechanism of Action

- Compound: 2Meo bpy-Zn

- Target Cells: MCF-7 (breast cancer) vs. NIH/3T3 (normal)

- Findings: Induced ROS production and apoptosis; low cytotoxicity to normal cells.

- Mechanism: Involvement of BAX and BCL2 gene expression modulation.

Coordination Chemistry

Zinc's role as a central metal in coordination compounds is significant due to its ability to form stable complexes with various ligands. The synthesis of bromo-substituted Schiff base complexes involving zinc has shown enhanced biological activity compared to their free ligands. These complexes are characterized by methods such as NMR spectroscopy and X-ray diffraction, confirming their structural integrity and coordination environment .

| Complex Type | Antimicrobial Activity | Cytotoxicity (IC50) | Stability |

|---|---|---|---|

| Zinc-Schiff Base | High | 4.6 µM (MCF-7) | Stable |

| Zinc with 2-bromo-4-chloroaniline | Moderate | Not specified | Confirmed via XRD |

Antimicrobial Applications

Zinc complexes have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have evaluated the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of these compounds, revealing their potential as therapeutic agents against infections .

Case Study: Antimicrobial Efficacy

- Complex: Zinc(II) complex of a Schiff base

- Targets: Staphylococcus aureus, Klebsiella pneumoniae

- Results: Enhanced antimicrobial activity compared to free ligand; effective at low concentrations.

Material Science Applications

Zinc compounds are also explored in material science for their role in synthesizing polymers and nanomaterials. The unique properties of zinc bromo(2-methylpropyl)- allow it to act as a precursor for various functional materials, including catalysts and sensors .

Example Application: Polymer Synthesis

- Process: Utilization of zinc bromo(2-methylpropyl)- as a catalyst in polymerization reactions.

- Outcome: Improved yield and selectivity for desired polymer products.

化学反应分析

Cross-Coupling Reactions

Zinc, bromo(2-methylpropyl)- participates in Negishi coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds. The compound acts as a nucleophile, transferring its 2-methylpropyl group to aryl or alkenyl halides.

Example Reaction:

| Reaction Type | Catalyst | Substrate | Product | Yield Range |

|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ | Aryl bromides | Branched alkylarenes | 60–85% |

| Transmetalation | CuCN·2LiCl | Allylic halides | Allylic alkylation products | 70–90% |

Key conditions: Reactions proceed under inert atmospheres (N₂/Ar) in anhydrous THF or Et₂O at 0–25°C.

Nucleophilic Additions

The compound exhibits strong nucleophilic character, enabling additions to carbonyl groups (aldehydes, ketones) and electrophilic alkenes.

Mechanism:

-

Zinc stabilizes the nucleophilic 2-methylpropyl group.

-

Nucleophilic attack occurs at the electrophilic carbon, forming a zinc alkoxide intermediate.

Example with Benzaldehyde:

Tandem Reactions

In tandem processes, zinc, bromo(2-methylpropyl)- acts as a precursor for multi-step transformations:

Reformatsky-Type Reactions

The compound reacts with α-bromo esters in the presence of zinc, forming enolates that undergo -Brook rearrangements. This enables stereoselective γ-butyrolactone synthesis:

Key Features:

Transmetalation

Zinc, bromo(2-methylpropyl)- transfers its organic group to transition metals (e.g., Cu, Pd), enabling catalytic cycles in asymmetric synthesis:

Copper-Mediated Allylic Alkylation:

The copper intermediate reacts with allylic bromides to form chiral centers with >90% enantiomeric excess in some cases.

Comparative Reaction Table

| Reaction | Conditions | Key Product | Application |

|---|---|---|---|

| Negishi Coupling | Pd catalyst, THF, 25°C | Biaryls/Alkylarenes | Pharmaceutical intermediates |

| Nucleophilic Addition | Anhydrous Et₂O, −10°C | Secondary alcohols | Fine chemical synthesis |

| Tandem Reformatsky | Zn, ultrasonication, RT | γ-Lactones | Natural product synthesis |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares "Zinc, bromo(2-methylpropyl)-" with structurally related compounds containing bromo, 2-methylpropyl, or organometallic moieties:

Reactivity and Stability

- Reductive Capacity : Unlike tributyltin hydride (a radical chain reductant mentioned in ), zinc-based reagents like "Zinc, bromo(2-methylpropyl)-" operate via ionic mechanisms, making them less prone to radical side reactions. This distinction is critical in selective dehalogenation .

- Bromo Group Positioning : highlights that bromo groups on aliphatic chains (e.g., 2-methylpropyl) differ significantly from aromatic bromo compounds in toxicity and reactivity. For example, bromo-aliphatic compounds like "Zinc, bromo(2-methylpropyl)-" may exhibit lower environmental persistence compared to brominated aromatics .

- Phosphonate Analogues : Compounds such as 2-Methylpropyl methyl methylphosphonate (CAS 150799-85-2) share the 2-methylpropyl group but exhibit distinct properties due to phosphorus-centered electrophilicity, unlike zinc’s nucleophilic character .

Research Findings and Data Gaps

- Synthetic Efficiency : Zinc in acetic acid achieves superior yields in reductive eliminations compared to HCl, but scalability remains untested .

- QSAR Limitations : underscores the lack of truly similar compounds in training sets for bromo-aliphatic zinc derivatives, complicating predictive toxicology .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing zinc, bromo(2-methylpropyl)- (Isobutylmagnesium Bromide), and how do reaction conditions influence its purity?

- Isobutylmagnesium Bromide is typically synthesized via the Grignard reaction, where 2-methylpropyl bromide reacts with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions . Key factors affecting purity include solvent dryness (e.g., molecular sieves for ether), magnesium activation (e.g., iodine or mechanical scraping), and stoichiometric control to avoid excess alkyl halide residues. Purity is assessed via titration (e.g., Gilman test) or NMR spectroscopy (e.g., absence of proton signals from unreacted starting materials) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : Peaks for the isobutyl group (e.g., δ ~1.0 ppm for methyl protons) and Mg-bound carbons are critical for structural confirmation .

- Elemental Analysis : Quantifies Mg and Br content to confirm stoichiometry.

- FT-IR : Absence of O-H stretches (~3200–3600 cm⁻¹) confirms anhydrous conditions during synthesis .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Isobutylmagnesium Bromide is pyrophoric and reacts violently with water/moisture. Use inert atmosphere (argon/nitrogen), flame-resistant lab gear, and dry solvents. Quench residues with isopropanol or ethyl acetate before disposal. Emergency protocols for spills should include sand or dry chemical extinguishers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this reagent in asymmetric synthesis or cross-coupling reactions?

- Yield optimization requires precise control of:

- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions (e.g., β-hydride elimination).

- Catalyst Systems : Palladium or nickel catalysts for cross-coupling (e.g., Kumada coupling) require ligand tuning (e.g., phosphines) to enhance selectivity .

- Substrate Compatibility : Steric hindrance from the isobutyl group may limit reactivity with bulky electrophiles; computational modeling (DFT) can predict steric/electronic barriers .

Q. What experimental strategies resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

- Mechanistic Probes : Use deuterated solvents (e.g., THF-d8) to track proton transfer pathways.

- In-situ Monitoring : ReactIR or GC-MS can detect intermediates (e.g., radical species or Grignard adducts).

- Controlled Replication : Vary reagent addition rates or stoichiometry to identify kinetic vs. thermodynamic control .

Q. How does the stability of this Grignard reagent in ethereal solvents compare to THF, and what are the implications for long-term storage?

- Diethyl ether provides greater stability due to lower Lewis basicity, reducing Mg degradation. THF, while enhancing solubility, accelerates decomposition at room temperature. Storage at −20°C under argon is recommended, with periodic titration to assess active Mg content .

Q. What computational methods are used to predict the reactivity of zinc, bromo(2-methylpropyl)- in organometallic reactions?

- Density Functional Theory (DFT) calculations model transition states to predict regioselectivity (e.g., nucleophilic attack on carbonyl vs. allylic positions). Molecular dynamics simulations can assess solvent effects on aggregation states (e.g., Schlenk equilibrium) .

Methodological Guidance

Q. How to design experiments to study the compound’s role in polymerization or macrocycle synthesis?

- Step-Growth Polymerization : Use bifunctional electrophiles (e.g., dihalides) with Isobutylmagnesium Bromide as initiator. Monitor molecular weight via GPC and end-group analysis (MALDI-TOF).

- Macrocycle Formation : Employ high-dilution conditions to favor intramolecular cyclization over oligomerization .

Q. What are best practices for reconciling discrepancies between theoretical and experimental elemental analysis results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。